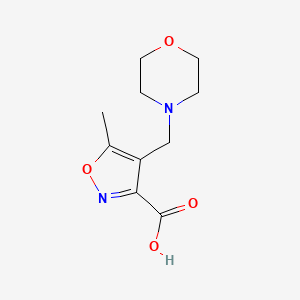

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid” is a chemical compound that belongs to the class of isoxazoles . It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .

Molecular Structure Analysis

The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit . An intramolecular C—H O interaction is present . In the crystal, strong intermolecular O—H N hydrogen bonds result in the formation of a linear chain structure along [100], and there are also weak C—H O hydrogen bonds between the chains which help to stabilize the crystal packing .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid” is 226.23 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

- Targeting Kinases : Isoxazole derivatives like this one have been investigated for their kinase inhibitory properties. Researchers explore their potential as kinase inhibitors for various diseases, including cancer and inflammatory disorders .

- Antiviral Agents : The isoxazole scaffold can be modified to create antiviral compounds. Scientists study its interactions with viral enzymes and evaluate its efficacy against specific viruses .

- NMDA Receptor Modulation : Isoxazole derivatives may modulate NMDA receptors, which play a crucial role in synaptic plasticity and excitotoxicity. Investigating their neuroprotective effects could lead to therapeutic interventions for neurodegenerative diseases .

- Bioconjugation and Labeling : Researchers use isoxazole-based compounds as bioorthogonal handles for site-specific protein labeling. These derivatives allow selective modification of proteins in complex biological systems .

- Polymerization Catalysts : Isoxazole-containing ligands can coordinate with transition metals to form catalysts for polymerization reactions. These catalysts find applications in creating functional polymers with tailored properties .

- Building Blocks : Isoxazole-3-carboxylic acids serve as versatile building blocks in organic synthesis. Researchers use them to construct more complex heterocyclic compounds and functionalized molecules .

- Herbicides and Fungicides : Isoxazole derivatives have been explored for their herbicidal and fungicidal properties. Their mode of action involves disrupting essential metabolic pathways in plants and fungi .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Chemical Biology and Proteomics

Materials Science and Polymer Chemistry

Organic Synthesis and Heterocyclic Chemistry

Agrochemicals and Crop Protection

Direcciones Futuras

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Propiedades

IUPAC Name |

5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEQFPZKRLFAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)